molecular formula C19H22F2N4O B15122619 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline

Cat. No.: B15122619
M. Wt: 360.4 g/mol
InChI Key: LSMZSTMBTDJEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is functionalized with a piperidine moiety that contains difluorinated carbonyl groups. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4,4-difluoropiperidine with a suitable quinazoline derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain kinases or interfere with receptor-ligand interactions, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler analog that lacks the quinazoline core but shares the difluorinated piperidine structure.

    4,4-Difluoropiperidine-1-sulfonyl chloride: Another related compound with a sulfonyl chloride group instead of the carbonyl group.

Uniqueness

The uniqueness of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline lies in its combination of the quinazoline core with the difluoropiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22F2N4O

Molecular Weight

360.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1-quinazolin-4-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C19H22F2N4O/c20-19(21)7-11-25(12-8-19)18(26)14-5-9-24(10-6-14)17-15-3-1-2-4-16(15)22-13-23-17/h1-4,13-14H,5-12H2

InChI Key

LSMZSTMBTDJEJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.